N-(2-Hydroxy-2-pyridin-3-ylethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the synthesis of 2-hydroxy-2-(pyridin-3-yl)acetonitrile involves the reaction of 3-pyridinecarboxaldehyde and acetic acid in a water solution of TMSCN at 0 °C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can provide insights into potential reactions for “N-(2-Hydroxy-2-pyridin-3-ylethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide”. For instance, the synthesis of 2-hydroxy-2-(pyridin-3-yl)acetonitrile involves a reaction at room temperature for 23 hours, followed by extraction with ethyl acetate .Safety and Hazards
Future Directions
The future directions for research on “N-(2-Hydroxy-2-pyridin-3-ylethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” could involve further investigation into its synthesis, properties, and potential applications. For example, fluorescence resonance energy transfer (FRET) receptor sensors have been used to study dual-steric ligands, allowing for the detection of different kinetics and distinguishing between partial, full, and super agonism . This could be a potential area of exploration for “this compound”.
Properties
IUPAC Name |
N-(2-hydroxy-2-pyridin-3-ylethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-20(27)25-13-10-22(11-14-25,18-8-4-3-5-9-18)21(28)24-16-19(26)17-7-6-12-23-15-17/h2-9,12,15,19,26H,1,10-11,13-14,16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZUSIZQUCFLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC(C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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